molecular formula C9H12N2O B7540184 N-(4-methylpyridin-2-yl)propanamide

N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B7540184
M. Wt: 164.20 g/mol
InChI Key: IICDORUIHQKRIR-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)propanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a propanamide chain linked to a 4-methylpyridin-2-yl group, a structural motif common in compounds with diverse biological activities . While specific pharmacological data for this exact molecule is limited, its core structure is closely related to pyridine derivatives that have been extensively studied for their broad range of biological activities. Synthetic and naturally occurring pyridine derivatives have demonstrated a wide spectrum of biological properties, including anticancer, antimicrobial, and anticoagulant effects . Furthermore, related compounds based on the N-(pyridin-2-yl)propanamide structure are investigated as selective ligands for neuroreceptors, such as the dopamine D4 receptor, which is a target for treating cognitive deficits associated with neuropsychiatric conditions . The 4-methylpyridin-2-yl group is a common subunit in drug discovery, and its incorporation into molecules is a well-established strategy for modifying their physical properties and binding affinities . This compound serves as a valuable building block or intermediate for researchers synthesizing novel compounds for biological evaluation and structure-activity relationship (SAR) studies. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-9(12)11-8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICDORUIHQKRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)propanamide typically involves the reaction of 4-methyl-2-aminopyridine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(4-methylpyridin-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-methylpyridin-2-yl)propanamide with structurally or functionally related propanamide derivatives, emphasizing molecular properties, biological activities, and applications:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Biological Activity/Application Key References
This compound C₉H₁₂N₂O 164.21 Not reported Intermediate for anti-inflammatory agents, CK1δ inhibitors
2,2-Dimethyl-N-(4-pyridinyl)propanamide C₁₀H₁₄N₂O 178.23 170 No reported bioactivity; used in synthetic chemistry
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 Not reported Pharmaceutical intermediate (unknown specific activity)
3-(2,5-Dimethoxyphenyl)-N-(4-methylpyridin-2-yl)propanamide C₁₇H₂₀N₂O₃ 300.36 Not reported CK1δ inhibitor (IC₅₀ = 0.5 µM in enzymatic assays)
2-Methyl-N-(4-piperidin-1-ylphenyl)propanamide C₁₅H₂₁N₃O 267.35 Not reported Biologically relevant fragment in screening libraries

Key Observations:

Structural Variations and Bioactivity: The 4-methylpyridin-2-yl group in this compound is critical for binding to biological targets, such as cyclooxygenase-II (COX-II) in anti-inflammatory derivatives and CK1δ in kinase inhibitors . Substitutions on the propanamide chain (e.g., indol-2-yl or dimethoxyphenyl groups) enhance bioactivity. For example, 3-(2,5-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)propanamide shows nanomolar inhibitory potency against CK1δ .

Physical Properties :

  • Derivatives with bulky substituents (e.g., 2,2-dimethyl groups) exhibit higher melting points (e.g., 170°C for 2,2-dimethyl-N-(4-pyridinyl)propanamide), likely due to increased crystallinity .

Applications :

  • While this compound derivatives are optimized for therapeutic use, simpler analogs like 2,2-dimethyl-N-(4-pyridinyl)propanamide serve primarily as synthetic intermediates .

Research Findings and Structure-Activity Relationships (SAR)

Anti-inflammatory Derivatives :

  • Derivatives such as 3-(1H-indol-2-yl)-N-(4-methylpyridin-2-yl)propanamide (compound 7c) demonstrate superior anti-inflammatory activity compared to celecoxib, a commercial COX-II inhibitor. This activity is attributed to the indole moiety enhancing hydrophobic interactions with the COX-II active site .

Kinase Inhibition :

  • The 2,5-dimethoxyphenyl substituent in 3-(2,5-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)propanamide facilitates hydrogen bonding with CK1δ, resulting in potent inhibition (IC₅₀ = 0.5 µM) .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(4-methylpyridin-2-yl)propanamide?

The synthesis typically involves multi-step reactions, including condensation of a pyridine derivative with propanamide precursors. Key conditions include:

  • Temperature control : Optimal yields are achieved at 60–80°C to prevent side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) . Table 1: Example Reaction Parameters
StepReagentsSolventTemperature (°C)Yield (%)
1Pyridine derivative, propanamideDMF7065–75
2Acid catalystToluene11085–90

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups on pyridine at δ 2.4 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and pyridine ring vibrations .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 207) .

Q. How is the compound’s purity assessed during synthesis?

Purity is verified via:

  • HPLC : Using a C18 column with UV detection at 254 nm.
  • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 62.3%, H: 6.1%, N: 13.5%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound amid competing side reactions?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
  • Solvent polarity tuning : Higher polarity reduces byproduct formation (e.g., switch from toluene to DMF) .
  • In-situ monitoring : Use TLC or inline IR to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2) and incubation times (24–48 hrs) .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion .
  • Meta-analysis : Compare data across studies with controlled variables (pH, temperature) .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock to model binding to enzyme active sites (e.g., cytochrome P450) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity .

Q. What are the challenges in elucidating the mechanism of action of this compound?

  • Target identification : Employ pull-down assays with biotinylated derivatives to isolate binding proteins .
  • Pathway analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
  • Knockout models : Validate targets via CRISPR/Cas9 gene editing in cell lines .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C) .
  • Light sensitivity : Store samples in amber vials and test under UV/visible light exposure .

Q. Which analytical approaches validate the compound’s structural integrity post-synthesis?

  • X-ray crystallography : Resolve 3D structure to confirm stereochemistry and packing .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations and detect impurities .
  • Elemental mapping (EDX) : Confirm absence of heavy metal contaminants .

Data Interpretation and Reporting

Q. How should researchers address variability in bioactivity data across different batches?

  • Batch-to-batch analysis : Compare NMR/LC-MS profiles to identify impurities affecting activity .
  • Dose-response curves : Calculate EC₅₀ values with 95% confidence intervals to quantify potency shifts .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 2
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N-(4-methylpyridin-2-yl)propanamide

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